

Physicochemical properties of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B1593315

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid**

Introduction: The Pyridazinone Scaffold in Modern Drug Discovery

Within the landscape of medicinal chemistry, the pyridazine ring and its derivatives represent a class of heterocyclic compounds of significant interest. The pyridazine nucleus is recognized for its unique physicochemical characteristics, including weak basicity, a notable dipole moment that encourages π -conjugation, and a strong capacity for dual hydrogen-bonding, which can be pivotal in drug-target interactions.^[3] These attributes make the pyridazine scaffold an attractive component in drug design, often serving as a bioisosteric replacement for phenyl rings or other azines to enhance molecular properties.^{[3][4]} Specific pyridazinone core can improve aqueous solubility and facilitate the formation of crystalline, water-soluble salts—critical advantages in developing viable candidates.^[4] This guide provides an in-depth examination of the core physicochemical properties of a specific derivative, **6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid**, offering field-proven methodologies for its characterization to support researchers and scientists in drug development.

Core Physicochemical Data Summary

A foundational understanding of a compound's properties begins with its fundamental identifiers and physical characteristics. This data is essential for assessment, structural confirmation, and predicting its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[5]
Molecular Weight	154.12 g/mol	[5]
CAS Number	74557-73-6	[5]
SMILES	CC1=NNC(=O)C(=C1)C(O)=O	[6]
InChI	InChI=1S/C6H6N2O3/c1-3-2-4(6(10)11)5(9)8-7-3/h2H,1H3,(H,8,9)(H,10,11)	[6]
InChI Key	MHYFUPDKSSFRZ-UHFFFAOYSA-N	[6]

Solubility Profile: A Multifaceted Analysis

Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. The structure of **6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid** contains both a polar heterocyclic ring and a carboxylic acid group, suggesting a pH-dependent solubility profile. A systematic approach to solubility testing quantifies this property but also confirms the presence of acidic functional groups.^{[7][8]}

Experimental Protocol: Qualitative Solubility Determination

This protocol outlines a systematic procedure to characterize the solubility of the target compound in various aqueous media, thereby classifying its solubility properties.^{[7][9][10]}

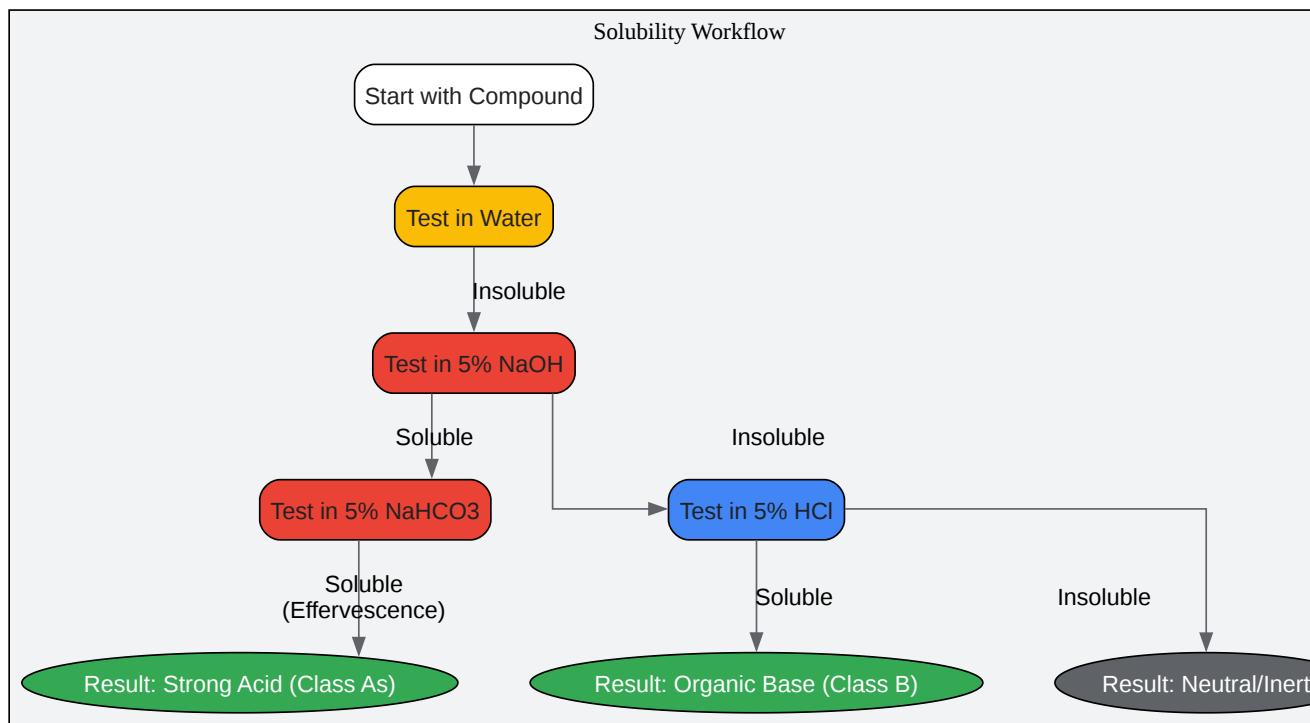
Materials:

- **6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid**

- Deionized Water
- 5% (w/v) Sodium Hydroxide (NaOH) solution
- 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution[8][9]
- 5% (v/v) Hydrochloric Acid (HCl) solution[7][9]
- Test tubes and vortex mixer

Procedure:

- Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube.[7][9] Vigorously shake or vortex the mixture for 10 seconds. Observe for complete dissolution. The presence of a polar functional group is indicated by any degree of solubility.[7]
- Strong Base (NaOH) Solubility: If the compound is insoluble in water, use a fresh sample and add it to 0.75 mL of 5% NaOH solution.[7] Mix thoroughly in this medium. Insolubility in this medium is a strong indicator of an acidic functional group, such as a carboxylic acid or a phenol, which reacts to form a soluble salt.[7][8]
- Weak Base (NaHCO₃) Solubility: To differentiate between strong and weak acids, test a fresh sample in 0.75 mL of 5% NaHCO₃ solution.[7][9] The release of CO₂ gas or dissolution indicates the presence of a strong organic acid, such as a carboxylic acid, which is acidic enough to protonate the sample.[8]
- Acid (HCl) Solubility: To test for basic functional groups, add a fresh sample to 0.75 mL of 5% HCl solution.[7][9] Insolubility in this medium, combined with solubility in NaOH and NaHCO₃, confirms the compound's acidic nature and the absence of a significant basic center like an amine.[10]

[Click to download full resolution via product page](#)

Caption: Workflow for classifying a compound based on solubility.

Acidity Constant (pKa): Quantifying Ionization

The pKa is a quantitative measure of a compound's acidity and is paramount for predicting its behavior in physiological environments, which in turn affect absorption, distribution, metabolism, and excretion (ADME). For an acidic compound, the pKa dictates the degree of ionization at a given pH. Potentiometry is a robust and widely accepted method for its determination.[11][12]

Experimental Protocol: pKa Determination by Potentiometric Titration

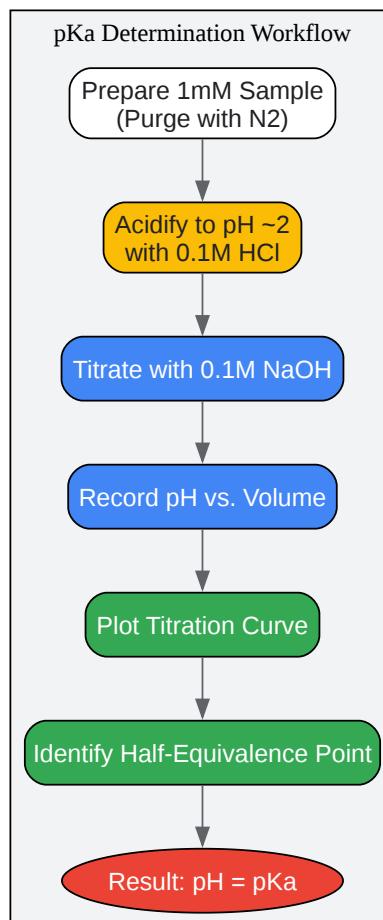
This protocol provides a validated method for determining the pKa by monitoring pH changes upon the addition of a titrant.[11] The pKa corresponds to the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[13][14]

Materials:

- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette
- 0.1 M Sodium Hydroxide (NaOH) solution, standardized
- 0.1 M Hydrochloric Acid (HCl) solution, standardized
- 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[11]
- Nitrogen gas source

Procedure:

- Sample Preparation: Prepare a 1 mM solution of the compound in a reaction vessel. To ensure a controlled environment, purge the solution with nitrogen to displace dissolved CO₂.[11]
- Acidification: Make the solution acidic by adding 0.1 M HCl until the pH is stable around 1.8-2.0. This ensures the compound is fully protonated at the equivalence point.
- Titration: Place the vessel on a magnetic stirrer and immerse the pH electrode. Begin the titration by adding 0.1 M NaOH in small, precise increments (e.g., 0.01 M increments).
- Data Recording: Continuously monitor the pH. Record the pH reading and the volume of NaOH added after each increment, allowing the reading to stabilize (e.g., < 0.01 pH units/min).[11]
- Endpoint: Continue the titration until the pH reaches approximately 12.0-12.5 and stabilizes.
- Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. Identify the equivalence point (the steepest point on the curve). The volume at the half-equivalence point is half the volume of the equivalence point. The pH at this half-equivalence point is equal to the pKa of the carboxylic acid group.[13]
- Replication: Perform the titration a minimum of three times to ensure data reliability and calculate the average pKa and standard deviation.[11]



[Click to download full resolution via product page](#)

Caption: Potentiometric titration workflow for pKa determination.

Thermal Properties: Melting Point and Purity Assessment

The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of its identity and purity.^[15] Impurities typically depression and broadening of the melting range.^[16] Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that provides reproducible data on thermal transitions, making it superior to traditional capillary methods.^{[16][17]}

Experimental Protocol: Melting Point Analysis by DSC

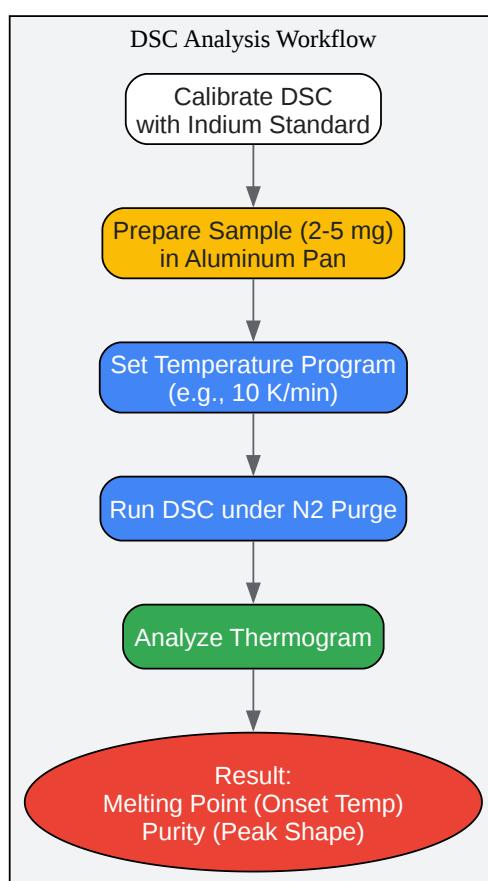
DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.^[18] The melting process appears as an endothermic event on the DSC thermogram, from which the onset temperature (melting point) and enthalpy of fusion can be determined.

Materials:

- Differential Scanning Calorimeter
- Aluminum DSC pans and lids
- Crimper for sealing pans
- High-purity indium standard (for calibration)

Procedure:

- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard according to the manufacturer's instructions.
- Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Securely crimp a lid onto the pan. Prepare an empty, clean aluminum pan to serve as the reference.
- DSC Program: Place the sample and reference pans into the DSC cell. Program the instrument to heat the sample at a constant rate, typically 10 K/min with continuous nitrogen purge. The temperature range should encompass the expected melting point.
- Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.
- Data Analysis: Analyze the resulting thermogram. The melting transition will be observed as an endothermic peak. The extrapolated onset temperature is reported as the melting point.^[17] The area under the peak corresponds to the enthalpy of fusion. A sharp, symmetrical peak is indicative of high purity.



[Click to download full resolution via product page](#)

Caption: Workflow for melting point and purity analysis by DSC.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of synthesized compounds. Techniques like UV-Vis and NMR provide detailed information about the electronic and atomic structure of the molecule.^{[20][21]}

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, corresponding to electronic transitions between molecular orbitals. For pyridazinone derivatives, characteristic absorption bands related to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions of the conjugated system are expected.^[22]

Protocol: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol) and its absorbance is measured across a wavelength of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. The resulting spectrum will show one or more absorption maxima (λ_{max}) characteristic of the compound's chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For **6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid**, both ^1H and ^{13}C NMR are essential.[20][24]

- ^1H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl group protons, the vinylic proton on the pyridazinone ring, and the carboxylic acid proton. The chemical shift and multiplicity of each signal provide information about its electronic environment and neighboring protons.
- ^{13}C NMR: The carbon NMR spectrum will show separate resonances for each unique carbon atom in the molecule, including the methyl carbon, the ring, the carbonyl carbon, and the carboxyl carbon, confirming the carbon skeleton.

Protocol: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, which is suitable for acidic protons) and placed in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer. Two-dimensional techniques like HMQC and HMBC can be used to correlate proton and carbon signals for unambiguous assignment.[23]

Conclusion

The physicochemical properties of **6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid**—its solubility, acidity, thermal behavior, and spectroscopic properties—are defining characteristics that govern its potential as a scaffold in drug development. The pyridazine core imparts favorable properties such as polar and hydrogen bonding potential, which are beneficial for molecular recognition and solubility.[3] A thorough characterization using the robust, validated methods detailed in this guide is a critical first step in the drug discovery pipeline. This foundational knowledge enables informed decisions in lead optimization, development, and the rational design of new, more effective therapeutic agents.

References

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- PharmaBlock. Pyridazines in Drug Discovery.
- PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Specialty Pyridazine Derivatives in Drug Discovery.
- PubMed. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review.
- Study.com. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. (2021-08-29).
- Jordi Labs. Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024-12-09).
- Veeprho. Use of DSC in Pharmaceuticals Drug Characterisation. (2020-08-11).
- Scirp.org. "Pyridopyridazine": A Versatile Nucleus in Pharmaceutical Field.
- Chemistry LibreTexts. 4: Differential Scanning Calorimetry (DSC). (2025-07-13).
- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Unknown. Determination of pKa's from titration curves.
- NETZSCH Group. How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022-08-05).
- NIH. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- Quora. How to put PKA on a titration graph. (2018-03-07).
- Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to.
- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.
- ResearchGate. Study on the 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone using FT-IR, H and C NMR, UV-vis spectroscopy, and DFT/H method. (2025-08-10).
- Chemistry LibreTexts. 17.3: Acid-Base Titrations. (2020-09-08).
- MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.
- PMC - NIH. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazine-2,6-dione as COX/LOX Inhibitors. (2023-07-18).
- Santa Cruz Biotechnology. **6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid** | CAS 74557-73-6 | SCBT.
- Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
- Chemspace. **6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid** - C₆H₆N₂O₃ | CSSS00000068495.

- PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives.
- NIH. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on nov methoxy-phenyl) -. (2021-11-19). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDF3IRVB-1rb-y4Lmb0aiS0eDEKT6Ek_Mj0x74Pwv3xyZ03EGS4hzHYdjJ7SGg1nttw50O5_d4R6eL_v6szOKq6I6cxYHDNy906GDg8avc_C1aF4QtoxHXz3y2TzXjK8qw==9JSS0rJ5G-k8qw==

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinfo.com [nbinfo.com]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. scbt.com [scbt.com]
- 6. chem-space.com [chem-space.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. www1.udel.edu [www1.udel.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 14. quora.com [quora.com]
- 15. quercus.be [quercus.be]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. veeprho.com [veeprho.com]
- 19. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on nov methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical properties of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid]. BenchChem, [2026]. Available at: [https://www.benchchem.com/product/b1593315#physicochemical-properties-of-6-methyl-3-oxo-2-3-dihydropyridazine-4-carboxylic-ac]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team [compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com